Isoaltenuene

描述

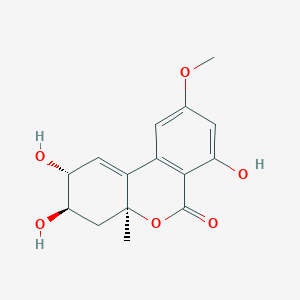

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2R,3R,4aS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-3,4-dihydro-2H-benzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O6/c1-15-6-12(18)10(16)5-9(15)8-3-7(20-2)4-11(17)13(8)14(19)21-15/h3-5,10,12,16-18H,6H2,1-2H3/t10-,12-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHTXEATDNFMMY-HCKVZZMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C(C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@H]([C@@H](C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80925666 | |

| Record name | 2,3,7-Trihydroxy-9-methoxy-4a-methyl-2,3,4,4a-tetrahydro-6H-dibenzo[b,d]pyran-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126671-80-5 | |

| Record name | (2R,3R,4aS)-2,3,7-Trihydroxy-9-methoxy-4a-methyl-3,4-dihydro-2H-benzo(c)isochromen-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126671805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,7-Trihydroxy-9-methoxy-4a-methyl-2,3,4,4a-tetrahydro-6H-dibenzo[b,d]pyran-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Enigmatic Path to Isoaltenuene: A Deep Dive into its Biosynthesis

For Immediate Release

[City, State] – [Date] – Isoaltenuene, a polyketide mycotoxin produced by various species of Alternaria fungi, has long been a subject of interest for researchers in natural product chemistry and drug development due to its unique structure and biological activities. As a diastereomer of the more commonly known altenuene, the biosynthetic pathway of this compound presents a fascinating case of stereochemical control in natural product synthesis. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, drawing upon research into related Alternaria toxins to illuminate the likely enzymatic steps involved.

While the complete biosynthetic gene cluster and the precise enzymatic machinery dedicated to this compound synthesis remain to be fully elucidated, a hypothetical pathway can be constructed based on the established principles of fungal polyketide biosynthesis and studies on related metabolites like alternariol. It is widely accepted that the biosynthesis of these compounds is initiated by a Type I iterative polyketide synthase (PKS).

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to commence with the iterative condensation of acetyl-CoA and malonyl-CoA units by a non-reducing polyketide synthase (NR-PKS). This process leads to the formation of a heptaketide intermediate, which is then subjected to a series of cyclization and modification reactions.

A Hypothetical Biosynthetic Pathway for this compound

Figure 1: A proposed biosynthetic pathway for this compound, highlighting the key stages from precursor assembly to the final stereoisomers.

The initial steps are thought to mirror the biosynthesis of alternariol, a well-characterized dibenzofuran metabolite from Alternaria. The heptaketide chain, assembled by the NR-PKS, undergoes intramolecular aldol condensations and aromatization reactions to form the core aromatic structure of alternariol.

Subsequent enzymatic modifications are crucial for the conversion of the alternariol scaffold into the dibenzo-α-pyrone structure of altenuene and this compound. This likely involves an oxidative cleavage of one of the aromatic rings, followed by rearrangements and further enzymatic tailoring. The critical step that dictates the formation of either altenuene or this compound is a stereospecific reduction. It is hypothesized that two distinct reductases, or a single reductase with relaxed stereospecificity, could be responsible for producing the two different diastereomers.

Key Enzymes and Genes

While the specific genes have not been definitively identified for this compound biosynthesis, research on Alternaria genomics has revealed numerous PKS-encoding genes. It is probable that a dedicated gene cluster, containing the NR-PKS, oxidoreductases, and other modifying enzymes, governs the production of altenuene and this compound. Identifying and characterizing this cluster is a key area for future research.

Experimental Methodologies

The elucidation of the proposed pathway for this compound would rely on a combination of classical and modern molecular biology techniques. A general workflow for such an investigation is outlined below.

Experimental Workflow for Elucidating the this compound Biosynthetic Pathway

Figure 2: A logical workflow outlining the key experimental stages required to fully characterize the biosynthetic pathway of this compound.

Detailed Methodologies:

-

Genome Mining and Bioinformatic Analysis: The starting point involves sequencing the genome of an this compound-producing Alternaria strain. Bioinformatic tools can then be used to identify putative PKS genes and surrounding biosynthetic gene clusters. Comparison with known gene clusters for other fungal polyketides can help in predicting the functions of the clustered genes.

-

Gene Deletion and Complementation: To confirm the involvement of a candidate gene cluster, targeted gene deletion experiments are performed. The resulting mutant strain is then analyzed for its inability to produce this compound. Re-introduction of the deleted gene (complementation) should restore the production of the mycotoxin, thus confirming the gene's function.

-

Heterologous Expression: Candidate genes from the identified cluster, such as the PKS and modifying enzymes, can be expressed in a heterologous host organism (e.g., Aspergillus oryzae or Saccharomyces cerevisiae) that does not naturally produce this compound. Successful production of this compound or its precursors in the heterologous host provides strong evidence for the function of the expressed genes.

-

In Vitro Enzyme Assays: To characterize the specific function of individual enzymes, they can be purified and their activity assayed in vitro. For example, the purified PKS can be supplied with acetyl-CoA and malonyl-CoA to confirm its ability to produce the polyketide backbone. Similarly, the activity of putative oxidoreductases and stereospecific reductases can be tested using isolated intermediates.

-

Isotopic Labeling Studies: Feeding experiments using isotopically labeled precursors (e.g., ¹³C-labeled acetate or ¹⁵N-labeled amino acids) can be used to trace the incorporation of these precursors into the this compound molecule. The labeling pattern in the final product, analyzed by NMR or mass spectrometry, can provide valuable insights into the biosynthetic pathway and the origin of each atom.

Quantitative Data

Currently, there is a lack of quantitative data in the scientific literature regarding the enzymatic kinetics, precursor flux, and product yields specifically for the this compound biosynthetic pathway. Future research focusing on the biochemical characterization of the involved enzymes is needed to fill this knowledge gap.

| Parameter | Description | Reported Value |

| Enzyme Kinetics | Michaelis-Menten constants (Km) and catalytic turnover rates (kcat) for the PKS and modifying enzymes. | Not available |

| Precursor Concentration | Intracellular concentrations of acetyl-CoA and malonyl-CoA in this compound-producing Alternaria strains. | Not available |

| Product Titer | Yield of this compound in fungal cultures under specific growth conditions. | Varies depending on the Alternaria species and culture conditions. |

Conclusion

The biosynthetic pathway of this compound remains an intriguing puzzle in the field of mycotoxin research. While a complete picture is yet to emerge, the proposed pathway, based on our understanding of fungal polyketide synthesis, provides a solid framework for future investigations. The application of advanced molecular and biochemical techniques, as outlined in this guide, will be instrumental in identifying the specific genes and enzymes responsible for the synthesis of this unique diastereomer. A thorough understanding of this pathway will not only advance our fundamental knowledge of natural product biosynthesis but may also open avenues for the chemoenzymatic synthesis of novel bioactive compounds for drug discovery and development.

The Biological Activity of Isoaltenuene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoaltenuene, a dibenzo-α-pyrone mycotoxin produced by fungi of the Alternaria genus, has garnered scientific interest due to its biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the biological effects of this compound, with a particular focus on its phytotoxic properties. While research into its specific mechanisms of action is ongoing, this document summarizes the available quantitative data, outlines relevant experimental methodologies, and presents a putative signaling pathway based on the activity of structurally related compounds. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, toxicology, and drug development.

Introduction

This compound is a secondary metabolite produced by various species of Alternaria, a ubiquitous genus of fungi known to be plant pathogens.[1] Structurally, it is a diastereoisomer of the more well-known mycotoxin, altenuene.[1] As a member of the dibenzo-α-pyrone class of mycotoxins, this compound shares a chemical scaffold with other biologically active compounds, suggesting the potential for a range of cellular interactions.[2] This guide delves into the documented biological activities of this compound, with a primary focus on its effects on plant and mammalian cells.

Biological Activities of this compound

The primary biological activity reported for this compound is its phytotoxicity. Limited studies have also investigated its antifungal properties. Information regarding its cytotoxicity remains scarce in the current scientific literature.

Phytotoxicity

This compound has demonstrated phytotoxic effects on a variety of plant species. Early studies identified its ability to induce necrotic lesions on tomato leaves.[1] More recent research has expanded the list of susceptible plants to include both monocotyledonous and dicotyledonous species.[3]

Antifungal Activity

In contrast to its effects on plants, one study reported that this compound did not exhibit antifungal activity against the fungus Geotrichum candidum at concentrations up to 20 μ g/disk .[1]

Cytotoxicity

Currently, there is a lack of publicly available data on the cytotoxic effects of this compound against mammalian cell lines. A structurally related compound, altenusin, has been shown to exhibit moderate cytotoxicity against HL-60 cells with an IC50 of 6.65 µM.[3] This suggests that this compound may also possess cytotoxic properties, warranting further investigation.

Quantitative Data

The available quantitative data on the biological activity of this compound is limited. The following table summarizes the reported findings.

| Biological Activity | Test Organism/Cell Line | Method | Concentration/Dosage | Observed Effect | Citation |

| Phytotoxicity | Tomato (Lycopersicon esculentum) leaves | Leaf Spot Assay | 20 µ g/spot | Minor phytotoxic activity | [1] |

| Phytotoxicity | Lettuce (Lactuca sativa) | Not specified | Not specified | Phytotoxic | [3] |

| Phytotoxicity | Field mustard (Brassica campestris L.) | Not specified | Not specified | Phytotoxic | [3] |

| Phytotoxicity | Common chickweed (Stellaria aquatica (L.) Scop.) | Not specified | Not specified | Phytotoxic | [3] |

| Phytotoxicity | Hairy crabgrass (Digitaria ciliaris) | Not specified | Not specified | Phytotoxic | [3] |

| Antifungal Activity | Geotrichum candidum | Disk Diffusion Assay | up to 20 µ g/disk | No antifungal activity | [1] |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on the reported activities, the following general methodologies are applicable.

Phytotoxicity Assays

This assay is used to assess the ability of a compound to cause localized tissue damage on plant leaves.

-

Plant Cultivation: Grow healthy, susceptible plants (e.g., tomato) under controlled greenhouse conditions.

-

Toxin Preparation: Dissolve this compound in a suitable solvent (e.g., ethanol or methanol) to a desired stock concentration. Further dilutions can be made in water containing a surfactant (e.g., Tween 20) to ensure even spreading on the leaf surface.

-

Application: Apply a small, defined volume (e.g., 10-20 µL) of the this compound solution to a specific spot on the adaxial surface of a mature leaf. A solvent control should be applied to a separate spot on the same or a different leaf.

-

Incubation: Keep the treated plants in a controlled environment with appropriate light, temperature, and humidity for a period of 24 to 72 hours.

-

Observation: Visually assess the treated area for the development of necrotic lesions, chlorosis, or other signs of tissue damage. The diameter of the lesion can be measured to quantify the phytotoxic effect.

This method evaluates the effect of a compound on the early stages of plant development.

-

Sterilization: Surface sterilize seeds of the target plant species (e.g., lettuce, mustard) to prevent microbial contamination.

-

Plating: Place a sterile filter paper in a petri dish and moisten it with a known volume of the this compound test solution at various concentrations. A control group should be treated with the solvent used to dissolve the toxin.

-

Sowing: Arrange a specific number of sterilized seeds on the moistened filter paper in each petri dish.

-

Incubation: Incubate the petri dishes in the dark or under a specific light/dark cycle at a constant temperature for a defined period (e.g., 3-7 days).

-

Assessment: Measure the germination percentage, root length, and shoot length of the seedlings. The IC50 value for growth inhibition can be calculated from the dose-response data.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Culture a suitable mammalian cell line (e.g., HeLa, HepG2) in appropriate growth medium in a 96-well plate until they reach a desired confluency.

-

Treatment: Expose the cells to various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects have not yet been elucidated. However, insights can be drawn from studies on structurally similar dibenzo-α-pyrone mycotoxins, such as alternariol (AOH).

Alternariol has been shown to act as a photosensitizing agent and a DNA cross-linking agent.[4] Furthermore, alternariol and other Alternaria toxins have been found to activate the aryl hydrocarbon receptor (AhR) signaling pathway.[5] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, cell cycle control, and immune responses.

Hypothetical Signaling Pathway for this compound:

Based on the known activity of the related compound alternariol, a hypothetical signaling pathway for this compound is proposed below. It is crucial to note that this pathway is speculative and requires experimental validation for this compound.

Caption: Hypothetical Aryl Hydrocarbon Receptor (AhR) signaling pathway potentially activated by this compound.

Experimental Workflow Diagrams

The following diagram illustrates a typical workflow for a phytotoxicity leaf spot assay.

Caption: Workflow for a typical phytotoxicity leaf spot assay.

Conclusion and Future Directions

This compound is a mycotoxin with demonstrated phytotoxic activity. However, the current body of research is limited, with significant gaps in our understanding of its cytotoxic potential, quantitative biological activity, and molecular mechanisms of action. The speculative signaling pathway presented in this guide, based on the activity of a related compound, highlights the need for direct experimental investigation into the cellular targets of this compound.

Future research should focus on:

-

Quantitative analysis: Determining the IC50 values of this compound for its phytotoxic effects on a wider range of plant species and for its potential cytotoxic effects on various mammalian cell lines.

-

Mechanism of action studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand the basis of its biological activities.

-

Toxicological assessment: Evaluating the potential risks of this compound to human and animal health, given its presence in agricultural commodities.

A deeper understanding of the biological activity of this compound will be crucial for assessing its toxicological significance and for exploring its potential applications in agriculture or medicine.

References

- 1. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Alternariol, a dibenzopyrone mycotoxin of Alternaria spp., is a new photosensitizing and DNA cross-linking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Isoaltenuene: An Enigmatic Fungal Metabolite with an Undefined Mechanism of Action

Despite its identification as a secondary metabolite produced by the ubiquitous fungus Alternaria alternata, the precise mechanism of action of isoaltenuene remains largely uncharacterized in the scientific literature. Current research provides a foundational understanding of its origin, structure, and basic biological activities, but a detailed elucidation of its cellular targets and signaling pathways is not yet available.

This compound is a diastereomer of a more commonly studied mycotoxin, altenuene, with a key structural difference in the configuration at the C-2' position.[1] This seemingly minor variation in its three-dimensional structure can have significant implications for its biological function, distinguishing it from its better-known counterpart.

Limited Biological Activity Profile

To date, the documented biological activities of this compound are sparse. One of the earliest reports on this compound described it as having minor phytotoxic effects on tomato leaves.[1] The same study found no significant antifungal activity against Geotrichum candidum.[1] This limited scope of reported activity, coupled with a lack of follow-up studies, has left its broader biological relevance .

In contrast, other metabolites from Alternaria species have been shown to possess a wide range of biological effects, including antitumor, antibacterial, and antioxidant properties.[2][3][4] For instance, the related compound altenuene has been reported to exhibit antioxidant and cholinesterase inhibitory activities.[5] However, it is crucial to note that these activities cannot be directly attributed to this compound due to their structural differences.

Metabolic Fate of this compound

While the mechanism of action remains elusive, some insight into the metabolic fate of this compound has been gained through in vitro studies. Research has shown that this compound, along with altenuene, undergoes oxidative metabolism in liver microsomes from rats, pigs, and humans.[6][7] The primary metabolic transformation is hydroxylation, leading to the formation of several hydroxylated metabolites.[6][7] The identification of these metabolites provides a basis for understanding how the compound might be processed and detoxified in mammalian systems, although the toxicological significance of these metabolites has yet to be determined.[6][7]

The Path Forward: A Need for Deeper Investigation

The current body of research on this compound is insufficient to construct a detailed technical guide on its mechanism of action as requested. The absence of quantitative data, such as IC50 values or binding affinities, and the lack of studies identifying specific cellular targets or affected signaling pathways, preclude the creation of comprehensive data tables or pathway diagrams.

Future research efforts are necessary to unravel the molecular intricacies of this compound's interactions with biological systems. Key areas for investigation would include:

-

Broad-spectrum bioactivity screening: To identify any significant pharmacological or toxicological effects beyond the initially reported minor phytotoxicity.

-

Target identification studies: Utilizing techniques such as affinity chromatography or proteomics to pinpoint the specific proteins or cellular components with which this compound interacts.

-

Transcriptomic and proteomic analyses: To understand the global changes in gene and protein expression induced by this compound treatment in relevant cell models.

-

Comparative studies with altenuene: To delineate how the stereochemical difference between the two molecules influences their respective biological activities and mechanisms of action.

Until such studies are conducted, this compound will remain a poorly understood fungal metabolite, with its potential biological roles and mechanisms of action awaiting discovery.

Summary of Known Information

| Aspect | Description |

| Source | A secondary metabolite of the fungus Alternaria alternata.[1] |

| Chemical Nature | A diasteroisomer of altenuene.[1] |

| Biological Activity | Minor phytotoxic activity on tomato leaves; no significant antifungal activity against Geotrichum candidum.[1] |

| Metabolism | Undergoes oxidative metabolism in liver microsomes from rats, pigs, and humans to form hydroxylated metabolites.[6][7] |

Experimental Protocols

Detailed experimental protocols for determining the mechanism of action of this compound are not available in the literature, as such studies have not been published. However, a general methodology for the initial isolation and characterization of this compound can be summarized from the available research:

Isolation and Purification of this compound from Alternaria alternata Culture

-

Fungal Culture: Alternaria alternata is cultured on a suitable medium, such as rice, to promote the production of secondary metabolites.

-

Extraction: The culture is extracted with an organic solvent, such as ethyl acetate, to isolate the crude mixture of metabolites.

-

Purification: The crude extract is subjected to purification techniques, with semi-preparative High-Performance Liquid Chromatography (HPLC) being a documented method for isolating this compound.[1]

-

Structure Elucidation: The purified compound's structure is confirmed using a combination of spectroscopic methods, including Ultraviolet (UV), Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Further experimental protocols would need to be developed as part of novel research aimed at elucidating the compound's mechanism of action.

References

- 1. Isolation and structure elucidation of this compound, a new metabolite ofAlternaria alternata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Secondary metabolites of Alternaria: A comprehensive review of chemical diversity and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolites from Alternaria Fungi and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Secondary metabolites of Alternaria: A comprehensive review of chemical diversity and pharmacological properties [frontiersin.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Oxidative in vitro metabolism of the Alternaria toxins altenuene and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxidative in vitro metabolism of the Alternaria toxins altenuene and this compound [agris.fao.org]

A Technical Guide to the Discovery and Isolation of Isoaltenuene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Isoaltenuene, a mycotoxin produced by the fungus Alternaria alternata. The document details the original experimental protocols, presents key quantitative data in a structured format, and visualizes the isolation workflow.

Introduction

This compound is a dibenzo-α-pyrone mycotoxin first reported in 1989. It is a diastereoisomer of the more commonly known Alternaria metabolite, altenuene, with an inverted configuration at the C-2' position.[1] This structural difference influences its biological activity. This guide serves as a comprehensive resource for researchers interested in the isolation and study of this fungal metabolite.

Experimental Protocols

The following protocols are based on the original methodology described by Visconti et al. (1989) for the isolation of this compound from Alternaria alternata.[1]

Fungal Culture and Metabolite Production

-

Organism: Alternaria alternata (Item 1565, collection of the Institute of Sciences of Food Production, CNR, Bari, Italy).

-

Culture Medium: Rice (100 g) and tap water (100 ml) are autoclaved in 1-liter Roux flasks.

-

Inoculation: Each flask is inoculated with a suspension of the fungus.

-

Incubation: The cultures are incubated in the dark at 25°C for 21 days.

-

Post-Incubation: The cultures are then autoclaved, dried in a forced-draft oven at 60°C for 24 hours, and subsequently ground.

Extraction of Crude Mycotoxins

-

Initial Extraction: The ground rice culture is extracted with 3 liters of chloroform (CHCl₃) for 8 hours in a Soxhlet extractor.

-

Solvent Removal: The chloroform is evaporated to dryness under reduced pressure.

-

Defatting: The oily residue is defatted by partitioning between acetonitrile (CH₃CN) and petroleum ether. The acetonitrile phase, containing the mycotoxins, is retained.

-

Final Preparation: The acetonitrile is evaporated to dryness, and the residue is dissolved in methanol (CH₃OH) in preparation for chromatographic purification.

Chromatographic Purification

-

Method: Semipreparative High-Performance Liquid Chromatography (HPLC).

-

Instrumentation: A Varian 5000 liquid chromatograph equipped with a Varichrom UV detector.

-

Column: A C18 reversed-phase column (250 x 10 mm, 10 µm particle size).

-

Mobile Phase: A mixture of methanol and water (65:35, v/v).

-

Flow Rate: 4 ml/min.

-

Detection: UV absorbance at 254 nm.

-

Fraction Collection: The fraction corresponding to the this compound peak is collected.

-

Final Purification: The collected fraction is evaporated to dryness and the residue is crystallized from a chloroform-methanol mixture to yield pure this compound.

Experimental Workflow

The following diagram illustrates the key stages in the isolation and purification of this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₆O₆ |

| Molecular Weight | 292 g/mol |

| UV λmax (MeOH) | 215, 258, 300, 335 nm |

| IR νmax (KBr) | 3400, 1640, 1610, 1590 cm⁻¹ |

| Mass Spectrometry (EI-MS) | m/z 292 (M⁺), 274, 259, 248, 231, 219, 205 |

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1.35 | d | 7.0 | 2'-CH₃ |

| 2.20 - 2.60 | m | - | H-4'a, H-4'b, H-5' |

| 3.85 | s | - | OCH₃ |

| 4.20 | d | 4.0 | H-3' |

| 4.65 | q | 7.0 | H-2' |

| 6.25 | d | 2.0 | H-4 |

| 6.35 | d | 2.0 | H-2 |

Note: NMR data is interpreted from the original publication and may be subject to variations based on solvent and instrument parameters.

Table 3: Biological Activity of this compound

| Assay | Result |

| Phytotoxicity | Minor activity on tomato leaves at 20 µ g/spot [1] |

| Antifungal Activity | No activity against Geotrichum candidum up to 20 µ g/disk [1] |

Signaling Pathways and Logical Relationships

At present, there is limited information available on the specific signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action and potential molecular targets.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols described should be performed in a controlled laboratory setting by qualified personnel, adhering to all relevant safety guidelines.

References

Isoaltenuene: A Technical Guide on its Role in Fungal Metabolism for Researchers and Drug Development Professionals

Abstract

Isoaltenuene is a polyketide-derived mycotoxin belonging to the dibenzo-α-pyrone class of secondary metabolites produced by various species of the ubiquitous fungal genus Alternaria. As a significant contaminant in agriculture and a potential virulence factor in plant pathogenesis, understanding the metabolic role, biosynthetic pathway, and mechanism of action of this compound is of considerable interest to researchers in mycology, plant pathology, and drug development. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a focus on its function in fungal metabolism. It consolidates available quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a resource for the scientific community.

Introduction

The genus Alternaria is renowned for its production of a diverse array of secondary metabolites, many of which are mycotoxins that can contaminate food and feed, posing a risk to human and animal health. Among these, the dibenzo-α-pyrones are a significant class of compounds, with this compound being a notable member. This compound is a diastereoisomer of the more commonly known altenuene and is often found alongside it in Alternaria cultures.[1] Its biological activities, including phytotoxicity and antimicrobial effects, suggest a role in the fungus's interaction with its environment.[1][2] This guide aims to synthesize the existing literature on this compound, providing a detailed technical resource for researchers and professionals in drug development.

Biosynthesis of this compound in Alternaria

The biosynthesis of this compound, like other dibenzo-α-pyrones in Alternaria, originates from the polyketide pathway.[3][4] This pathway involves the head-to-tail condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes a series of cyclization and modification reactions.

The core of the dibenzo-α-pyrone structure is synthesized by a polyketide synthase (PKS).[3] In Alternaria alternata, the pksJ gene has been identified as critical for the production of the key precursor, alternariol (AOH).[5][6] While the complete enzymatic cascade from AOH to this compound has not been fully elucidated, it is hypothesized to involve a series of hydroxylation, methylation, and stereospecific enzymatic reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and structure elucidation of this compound, a new metabolite ofAlternaria alternata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alternaria Mycotoxins: An Overview of Toxicity, Metabolism, and Analysis in Food - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Developing Analytical Standards for Isoaltenuene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of analytical standards for Isoaltenuene, a mycotoxin produced by fungi of the genus Alternaria. The following protocols and data are designed to assist in the accurate identification, quantification, and toxicological assessment of this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical standards. These properties inform decisions on solvent selection, storage conditions, and the choice of analytical instrumentation.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆O₆ | [1][2] |

| Molecular Weight | 292.28 g/mol | [1][2] |

| CAS Number | 126671-80-5 | [1][2] |

| IUPAC Name | (2R,3R,4aS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-3,4-dihydro-2H-benzo[c]chromen-6-one | [1] |

| Appearance | White to off-white powder | [3] |

| Solubility | Soluble in acetone (10mg/ml), chloroform, methylene chloride, DMSO, and DMF. Sparingly soluble in water. | [3][4] |

Isolation and Purification of this compound

The production of a high-purity analytical standard begins with the isolation and purification of this compound from a reliable source, typically from cultures of Alternaria alternata.

Experimental Protocol: Isolation and Purification

Objective: To isolate and purify this compound from Alternaria alternata cultures to a purity of ≥98% for use as an analytical standard.

Materials:

-

Culture of Alternaria alternata grown on a suitable substrate (e.g., rice)[5]

-

Solvents: Ethyl acetate, Chloroform, Methanol, Acetonitrile (HPLC grade)

-

Silica gel for column chromatography

-

Semi-preparative High-Performance Liquid Chromatography (HPLC) system

-

Rotary evaporator

-

Freeze dryer

Procedure:

-

Extraction:

-

Homogenize the fungal culture with ethyl acetate.

-

Filter the mixture and collect the ethyl acetate extract.

-

Concentrate the extract under reduced pressure using a rotary evaporator.

-

-

Preliminary Purification (Column Chromatography):

-

Dissolve the concentrated extract in a minimal amount of chloroform.

-

Load the solution onto a silica gel column.

-

Elute the column with a gradient of chloroform and methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a benzene/methanol/acetic acid (92:6:2) solvent system[6].

-

Combine fractions containing this compound.

-

-

Final Purification (Semi-preparative HPLC):

-

Concentrate the combined fractions.

-

Dissolve the residue in the HPLC mobile phase.

-

Inject the solution onto a semi-preparative HPLC column (e.g., C18).

-

Use an isocratic or gradient elution with a mobile phase of acetonitrile and water.

-

Monitor the elution at a suitable wavelength (e.g., 354 nm) and collect the peak corresponding to this compound[4][7].

-

-

Standard Preparation:

-

Combine the purified fractions.

-

Remove the solvent using a rotary evaporator.

-

Lyophilize the final product to obtain a stable, powdered standard.

-

Store the standard at -20°C in a desiccated environment[3].

-

Analytical Methods for Characterization and Quantification

A combination of chromatographic and spectroscopic techniques is essential for the structural confirmation and purity assessment of the this compound standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of the standard and for quantifying this compound in various matrices.

Objective: To determine the purity and concentration of an this compound standard.

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Analytical column: C18, 250 x 4.6 mm, 5 µm particle size

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | Acetonitrile and 0.01% Trifluoroacetic acid (TFA) in water (15:85, v/v)[8] |

| Flow Rate | 1.0 mL/min[8] |

| Column Temperature | Ambient (25°C) |

| Injection Volume | 10 µL |

| Detection Wavelength | 342 nm[8] |

| Run Time | < 5 minutes[8] |

Procedure:

-

Standard Preparation: Prepare a stock solution of the this compound standard in methanol. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), provides high sensitivity and selectivity for the confirmation and quantification of this compound.

Objective: To confirm the identity and quantify this compound using tandem mass spectrometry.

Instrumentation:

-

LC-MS/MS system with an electrospray ionization (ESI) source

LC Conditions: (Refer to the HPLC protocol above)

MS/MS Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | 291.1 |

| Product Ions (m/z) | To be determined by infusion of the standard. Common fragments for similar compounds involve losses of H₂O, CO, and CH₃. |

| Collision Energy | To be optimized for the specific instrument. |

Procedure:

-

Tuning: Infuse a solution of the this compound standard into the mass spectrometer to optimize the precursor and product ion settings.

-

Analysis: Perform LC-MS/MS analysis of the standards and samples using the optimized parameters.

-

Confirmation: The identity of this compound is confirmed by the presence of the correct precursor ion and the corresponding product ions at the expected retention time.

-

Quantification: Use a stable isotope-labeled internal standard, such as a ¹³C-labeled altenuene, for accurate quantification via isotope dilution mass spectrometry[9][10][11].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the unambiguous structural elucidation of the this compound standard.

Objective: To confirm the chemical structure of the isolated this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve a sufficient amount of the purified this compound standard in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Experiments:

-

¹H NMR: To determine the proton environment.

-

¹³C NMR: To determine the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure.

Data Analysis:

Biological Activity and Signaling Pathways

While the primary focus is on analytical standards, understanding the biological context of this compound is crucial for its application in drug development and toxicology. This compound, along with its isomer altenuene, is known to exhibit cytotoxic and antimicrobial activities[13][14]. It has been shown to have inhibitory effects on acetylcholinesterase, suggesting potential applications in neurodegenerative disease research and as an insecticidal agent[14]. Furthermore, Alternaria toxins, as a group, can induce oxidative stress and apoptosis in cells[15].

Visualized Workflows and Pathways

To facilitate the understanding of the processes involved in developing and utilizing an this compound analytical standard, the following diagrams illustrate key workflows.

Caption: Workflow for the isolation and characterization of an this compound analytical standard.

Caption: General workflow for the analysis of this compound in complex matrices.

Caption: Postulated biological activities and signaling effects of this compound.

References

- 1. This compound | C15H16O6 | CID 180444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Iso Altenuene | 126671-80-5 [chemicalbook.com]

- 3. Altenuene - LKT Labs [lktlabs.com]

- 4. irjms.com [irjms.com]

- 5. Isolation and structure elucidation of this compound, a new metabolite ofAlternaria alternata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portalrecerca.uab.cat [portalrecerca.uab.cat]

- 7. Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. U-[13C15]-Altenuene - Fianovis [fianovis.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Altenuene | Antifection | TargetMol [targetmol.com]

- 14. researchgate.net [researchgate.net]

- 15. Alternariol Monomethyl-Ether Induces Toxicity via Cell Death and Oxidative Stress in Swine Intestinal Epithelial Cells | MDPI [mdpi.com]

Application of Isoaltenuene in antibacterial studies.

Application of Isoaltenuene in Antibacterial Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a polyketide mycotoxin produced by fungi of the genus Alternaria, notably Alternaria alternata. Structurally similar to other metabolites from this genus, such as altenuene and alternariol, this compound has emerged as a compound of interest for its potential antibacterial properties. Preliminary studies have indicated its activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[1] This document provides detailed application notes and experimental protocols for the investigation of this compound's antibacterial effects, intended for use by researchers in microbiology, natural product chemistry, and drug development.

Due to the limited availability of specific data on this compound, this document extrapolates information from studies on the closely related and co-occurring Alternaria metabolites, altenuene and alternariol, to provide a comprehensive guide for initiating research.

Antibacterial Spectrum and Efficacy

While specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound are not yet widely reported in the literature, preliminary assessments indicate moderate activity against Staphylococcus aureus.[1] Studies on the related compounds alternariol (AOH) and alternariol monomethyl ether (AME) provide valuable insights into the potential antibacterial spectrum and efficacy. AOH and AME have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[2][3]

Quantitative Data on Related Alternaria Metabolites

The following table summarizes the available quantitative data for antibacterial activity of metabolites structurally related to this compound. This data can serve as a preliminary guide for designing experiments with this compound.

| Compound | Bacterial Strain | MIC (µg/mL) | IC₅₀ (µg/mL) | Reference |

| Alternariol 9-methyl ether (AME) | Ralstonia solanacearum | 25 | 16.00 | [4] |

| Bacillus subtilis | 25 | 20.14 | [4] | |

| Staphylococcus aureus | 50 | 38.27 | [4] | |

| Agrobacterium tumefaciens | 50 | 25.33 | [4] | |

| Acidovorax citrulli | 75 | 35.81 | [4] | |

| Xanthomonas oryzae pv. oryzae | 50 | 28.45 | [4] | |

| Norlichexanthone (from Ulocladium sp.) | Methicillin-resistant S. aureus | 20.95 | [1] | |

| Griseoxanthone C (from Ulocladium sp.) | Bacillus subtilis | 1-5 | [1] |

Proposed Mechanism of Action

The precise molecular mechanism of antibacterial action for this compound has not been elucidated. However, based on studies of the related compound alternariol, a plausible mechanism involves the inhibition of bacterial DNA topoisomerases.[2][3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Inhibition of topoisomerases leads to disruptions in cell division and other essential physiological processes, ultimately resulting in bacterial cell death.[2][3]

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound antibacterial action.

Experimental Protocols

The following are detailed protocols for key experiments to assess the antibacterial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum (prepared to 0.5 McFarland standard and diluted)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (for inoculum standardization)

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Prepare the bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.

-

Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of this compound at which no visible growth is observed.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.

Materials:

-

Results from the MIC assay

-

Mueller-Hinton Agar (MHA) plates

-

Sterile micropipettes and spreader

Procedure:

-

Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

-

Spot-inoculate the aliquots onto separate sections of an MHA plate.

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of this compound that results in no colony formation or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Experimental Workflow Diagram

Caption: Workflow for MIC and MBC determination.

Logical Relationships in Antibacterial Testing

The relationship between MIC and MBC provides insight into whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Logical Relationship Diagram

Caption: Interpreting MIC and MBC results.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new antibacterial agents. The protocols and data presented herein provide a foundational framework for initiating comprehensive studies into its efficacy and mechanism of action. Future research should focus on obtaining specific MIC and MBC values for this compound against a broad panel of clinically relevant bacteria, including multidrug-resistant strains. Elucidation of its precise molecular target(s) and exploration of potential synergistic effects with existing antibiotics are also critical next steps in evaluating its therapeutic potential.

References

- 1. Altenuene | Antifection | TargetMol [targetmol.com]

- 2. Antibacterial insights into alternariol and its derivative alternariol monomethyl ether produced by a marine fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Alternariol 9-methyl ether from the endophytic fungus Alternaria sp. Samif01 and its bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

Isoaltenuene as a Lead Compound for Drug Discovery: Application Notes and Protocols

Disclaimer: Scientific literature on the biological activities and potential therapeutic applications of isoaltenuene is currently very limited. This document summarizes the available information and provides a general framework and protocols for the evaluation of novel natural products, such as this compound, as potential lead compounds in drug discovery.

Introduction to this compound

This compound is a metabolite produced by the fungus Alternaria alternata.[1] It was first isolated from a rice culture of this fungus and its structure was elucidated using various spectroscopic methods.[1] Structurally, it is a diastereoisomer of altenuene.[1] To date, the reported biological activities of this compound are minimal, showing only minor phytotoxic effects on tomato leaves and no significant antifungal activity against Geotrichum candidum.[1] Despite the limited current data, its status as a unique natural product warrants further investigation into its potential pharmacological properties.

This document outlines a generalized workflow and a series of protocols that can be applied to assess the potential of this compound or other novel natural products as lead compounds for drug discovery.

General Workflow for Natural Product-Based Drug Discovery

The journey of a natural product from initial discovery to a potential drug candidate follows a structured path. The following diagram illustrates a typical workflow.

Caption: A generalized workflow for natural product drug discovery.

Quantitative Data Summary

Due to the scarcity of research on this compound, a comprehensive quantitative data table on its biological activities cannot be provided. The table below summarizes the currently available information and provides a template for how data for a novel compound would be presented.

| Parameter | Value | Assay Conditions | Source |

| Phytotoxicity | Minor activity | 20 µ g/spot on tomato leaves | [1] |

| Antifungal Activity | No activity | Up to 20 µ g/disk against Geotrichum candidum | [1] |

| Cytotoxicity (Example) | Data Not Available | e.g., 72h incubation, HeLa cells | - |

| IC50 (Example) | Data Not Available | e.g., Kinase inhibition assay | - |

Experimental Protocols

The following are detailed protocols for key initial experiments to screen and characterize a novel compound like this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic potential of a compound against a panel of human cancer cell lines.

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Test compound (this compound) dissolved in DMSO

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette and sterile tips

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells from a sub-confluent culture flask.

-

Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium. A typical starting concentration range is 0.1 to 100 µM.

-

Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin).

-

Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

-

Incubate for 48-72 hours at 37°C, 5% CO2.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Kinase Inhibition Assay (Example: Generic Kinase-Glo® Assay)

This protocol is a general method to screen for inhibitory activity against a specific kinase, a common target in cancer drug discovery.

Objective: To determine if the test compound inhibits the activity of a specific kinase.

Materials:

-

Test compound (this compound) dissolved in DMSO

-

Recombinant kinase of interest

-

Kinase substrate (specific to the kinase)

-

ATP

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

-

Multichannel pipette and sterile tips

-

Luminometer

Procedure:

-

Assay Preparation:

-

Prepare a kinase reaction buffer containing the kinase and its specific substrate.

-

Prepare serial dilutions of the test compound in the reaction buffer.

-

Include a no-enzyme control, a vehicle control (DMSO), and a positive control inhibitor.

-

-

Kinase Reaction:

-

Add 5 µL of the diluted compound to the wells of the 96-well plate.

-

Add 10 µL of the kinase/substrate mix to each well.

-

Initiate the reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add 25 µL of Kinase-Glo® Reagent to each well. This will stop the kinase reaction and generate a luminescent signal proportional to the amount of ATP remaining.

-

Incubate for 10 minutes at room temperature.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Lower luminescence indicates higher kinase activity (more ATP consumed).

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

-

Hypothetical Mechanism of Action and Signaling Pathway

Should initial screening reveal significant anti-proliferative activity, the next step would be to investigate the underlying mechanism of action. A common pathway implicated in cancer is the PI3K/AKT/mTOR signaling cascade. The following diagram illustrates how a hypothetical inhibitor, such as this compound, might act on this pathway.

Caption: A hypothetical PI3K/AKT/mTOR signaling pathway inhibited by this compound.

Further studies, such as Western blotting for key phosphoproteins in the pathway, would be required to validate such a hypothesis.

Conclusion

While this compound remains a largely uncharacterized natural product, its unique chemical structure makes it a candidate for further biological evaluation. The workflows and protocols outlined in this document provide a roadmap for researchers to systematically investigate the potential of this compound and other novel compounds as starting points for drug discovery programs. A thorough screening cascade, followed by mechanism of action studies, is essential to uncover any therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Isoaltenuene Purification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Isoaltenuene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in this compound purification include its potential instability under certain conditions, the presence of structurally similar impurities, and the optimization of separation techniques to achieve high purity and yield. Key issues often revolve around degradation during extraction and purification, co-elution with isomers like Altenuene, and the formation of artifacts.

Q2: What are the common impurities found with this compound?

A2: this compound is often found in cultures of Alternaria species, which produce a wide range of secondary metabolites.[1][2] Common impurities can include:

-

Structural Isomers: Altenuene is a common isomer that can be difficult to separate.

-

Related Mycotoxins: Other Alternaria toxins such as alternariol (AOH), alternariol monomethyl ether (AME), and tenuazonic acid may be present.[1]

-

Oxidative Degradation Products: Hydroxylated derivatives of this compound can form during processing or storage.

-

Pigments and other Polyketides: The crude extract may contain various pigments and other polyketide compounds produced by the fungus.[2]

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored as a dry solid in a tightly sealed container, protected from light, and at a low temperature (ideally -20°C or below). For solutions, it is advisable to use a non-aqueous solvent like DMSO and store at low temperatures. Avoid repeated freeze-thaw cycles. General safe handling procedures for chemical reagents should be followed, including working in a well-ventilated area and using personal protective equipment.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the purification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and crystallization.

HPLC Purification Troubleshooting

Problem: Poor Peak Shape (Tailing or Fronting)

| Potential Cause | Recommended Solution |

| Column Overload | Reduce the sample concentration or injection volume. |

| Secondary Interactions | Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol interactions. |

| Inappropriate Solvent for Sample | Dissolve the sample in the initial mobile phase or a weaker solvent. |

| Column Degradation | Flush the column with a strong solvent, or if necessary, replace the column. |

Problem: Inconsistent Retention Times

| Potential Cause | Recommended Solution |

| Fluctuations in Mobile Phase Composition | Ensure proper mixing and degassing of the mobile phase. Prepare fresh mobile phase daily. |

| Temperature Variations | Use a column oven to maintain a constant temperature. |

| Pump Malfunction or Leaks | Check the HPLC system for leaks and ensure the pump is functioning correctly. |

| Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase before each injection. |

Problem: Low Purity or Co-elution of Impurities

| Potential Cause | Recommended Solution |

| Inadequate Resolution | Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting compounds. |

| Incorrect Mobile Phase | Experiment with different solvent systems (e.g., methanol-water vs. acetonitrile-water) or different pH modifiers. |

| Wrong Column Chemistry | Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity. |

Crystallization Troubleshooting

Problem: No Crystals Formed

| Potential Cause | Recommended Solution |

| Solution is Undersaturated | Slowly concentrate the solution by solvent evaporation. |

| Solution is Too Pure | Sometimes trace impurities can aid nucleation. Try adding a very small amount of crude material. |

| Inappropriate Solvent System | Screen a wider range of solvents and solvent mixtures with varying polarities. |

Problem: Formation of Oil or Amorphous Precipitate

| Potential Cause | Recommended Solution |

| Supersaturation is too High | Slow down the rate of solvent evaporation or cooling. Try vapor diffusion with a less volatile anti-solvent. |

| Presence of Impurities | Further purify the material by chromatography before attempting crystallization again. |

Problem: Crystals are Too Small

| Potential Cause | Recommended Solution |

| Rapid Nucleation | Decrease the level of supersaturation. Consider using a seeding technique with a few larger crystals. |

| Insufficient Growth Time | Allow the crystallization to proceed for a longer period at a stable temperature. |

Experimental Protocols

General Protocol for HPLC Purification of this compound

This protocol is a starting point and may require optimization based on the specific crude extract and available instrumentation.

-

Sample Preparation:

-

Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., methanol or DMSO).

-

Filter the sample through a 0.22 µm syringe filter to remove particulate matter.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with a scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of this compound. Then, optimize with a shallower gradient around the elution point to improve resolution.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined from the UV spectrum of this compound (e.g., 254 nm or 320 nm).

-

Column Temperature: 30°C.

-

-

Fraction Collection:

-

Collect fractions corresponding to the this compound peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

-

Post-Purification:

-

Pool the pure fractions.

-

Remove the solvent under reduced pressure.

-

Dry the purified this compound under high vacuum.

-

General Protocol for Crystallization of this compound

This protocol outlines common techniques for the crystallization of small organic molecules and may be adapted for this compound.

-

Solvent Selection:

-

Determine the solubility of purified this compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Identify a solvent in which this compound is soluble and an anti-solvent in which it is poorly soluble. The two solvents must be miscible.

-

-

Crystallization Methods:

-

Slow Evaporation: Dissolve the this compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place a concentrated solution of this compound in a small open vial. Place this vial inside a larger sealed container with a reservoir of the anti-solvent. The anti-solvent vapor will slowly diffuse into the this compound solution, inducing crystallization.

-

Slow Cooling: Dissolve the this compound in a minimal amount of a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

-

-

Crystal Harvesting:

-

Once crystals have formed, carefully decant the mother liquor.

-

Gently wash the crystals with a small amount of cold anti-solvent.

-

Dry the crystals under a gentle stream of nitrogen or in a vacuum desiccator.

-

Data Presentation

Table 1: HPLC Troubleshooting Summary

| Issue | Potential Cause | Key Solutions |

| Peak Tailing | Secondary Silanol Interactions | Add 0.1% Formic Acid to Mobile Phase |

| Shifting Retention Times | Temperature Fluctuations | Use a Column Oven |

| Poor Resolution | Gradient Too Steep | Use a Shallower Gradient |

Table 2: Crystallization Troubleshooting Summary

| Issue | Potential Cause | Key Solutions |

| Oiling Out | High Supersaturation | Slow Down Solvent Evaporation/Cooling |

| No Crystals | Undersaturation | Concentrate the Solution |

| Small Crystals | Rapid Nucleation | Use Seeding |

Visualizations

Caption: A flowchart for troubleshooting common HPLC purification issues.

Caption: A decision tree for troubleshooting common crystallization problems.

References

Technical Support Center: Enhancing Isoaltenuene Production from Alternaria Cultures

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize the yield of isoaltenuene from your Alternaria cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which Alternaria species are known to produce it?

A1: this compound is a secondary metabolite, a type of mycotoxin, belonging to the dibenzo-α-pyrone class. It is a diastereoisomer of another Alternaria metabolite, altenuene.[1][2] The primary producer of this compound identified in scientific literature is Alternaria alternata.[1] Alternaria species are known for producing a wide array of secondary metabolites, and the specific profile can vary between different strains and species.[3][4][5]

Q2: What are the general optimal culture conditions for growing Alternaria for secondary metabolite production?

A2: Alternaria species can be cultivated on various media, with growth and metabolite production being highly dependent on nutritional and environmental factors. Optimal conditions generally involve a temperature range of 21-28°C.[6][7] Water activity (aw) also plays a crucial role, with optimal levels for toxin production often found between 0.95 and 0.98 aw.[6] The choice of culture medium, whether solid or liquid, significantly impacts mycelial growth and metabolite yield.[8][9]

Q3: What key factors can be manipulated to increase the yield of this compound?

A3: Several factors can be optimized to enhance secondary metabolite production. This process, often called elicitation, involves inducing a stress response in the fungus. Key strategies include:

-

Media Composition: Varying carbon and nitrogen sources can significantly impact yields.[8][10]

-

Chemical Elicitation: Introducing small molecules, such as epigenetic modifiers (e.g., 5-azacytidine, SAHA) or signaling molecules (e.g., jasmonic acid), can trigger the expression of biosynthetic genes.[11][12]

-

Environmental Stress: Applying abiotic stressors like UV radiation, osmotic stress, or temperature shifts can stimulate secondary metabolite pathways.[13][14]

-

Co-cultivation: Growing Alternaria with other microorganisms can sometimes induce the production of defense-related compounds.

Q4: How is this compound typically extracted from Alternaria cultures?

A4: Extraction involves separating the compound from the fungal mycelium and the culture medium. A common approach is solvent extraction. After a period of incubation (e.g., 7-21 days), the culture (both mycelium and liquid broth) is typically extracted with a moderately polar organic solvent like chloroform or ethyl acetate.[15][16] The organic phase is then collected, and the solvent is evaporated to yield a crude extract containing this compound and other metabolites.

Q5: What analytical methods are used to quantify this compound yield?

A5: High-Performance Liquid Chromatography (HPLC) is the most common method for the separation and quantification of this compound.[1][2] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA).[17][18] Detection is usually performed with a UV-Vis detector. For more sensitive and specific identification, HPLC can be coupled with mass spectrometry (HPLC-MS).[4]

Troubleshooting Guide

Problem: Low or No Detectable this compound Yield

Q: My Alternaria culture shows healthy growth, but HPLC analysis reveals little to no this compound. What are the potential causes and solutions?

A: This is a common issue that can stem from several factors. Use the following decision tree to diagnose the problem:

Caption: Troubleshooting Low this compound Yield.

Problem: Inconsistent Yields Between Experimental Batches

Q: I am observing significant variability in this compound yield from one culture batch to the next. How can I improve reproducibility?

A: Inconsistency is often due to minor, uncontrolled variations in experimental setup. To ensure reproducibility:

-

Standardize Inoculum: Use a consistent amount and age of inoculum (spore suspension or mycelial plugs) for each culture.

-

Homogenize Media: Prepare a single large batch of medium for all replicates in an experiment to avoid compositional differences.

-

Control Environmental Parameters: Use a calibrated incubator to maintain constant temperature. Ensure consistent light exposure or darkness across all samples.

-

Monitor pH: The pH of the culture medium can drift during fungal growth, affecting enzyme activity. Monitor and consider using buffered media.

-

Define Harvest Time: Harvest all cultures at the exact same time point, as secondary metabolite concentrations can change rapidly.

Data Presentation

For researchers looking to select an appropriate starting point for their experiments, the following tables summarize data on factors affecting Alternaria growth and metabolite production.

Table 1: Influence of Different Culture Media on Alternaria solani Mycelial Growth (Data synthesized from studies on a related Alternaria species to provide a general guideline)

| Culture Medium | Mycelial Radial Growth (mm, solid media)[8][9] | Mycelial Dry Weight (mg, liquid media)[8][9] |

| Potato Dextrose | 88.67 | 289.33 |

| Oat Meal | 87.83 | 281.33 |

| Corn Meal | 84.00 | 164.00 |

| Malt Extract | 75.67 | 293.33 |

| Czapek's Dox | 69.00 | 240.67 |

| Richard's | 73.00 | 713.33 |

| Sabouraud's | 58.00 | 533.33 |

Note: High mycelial growth does not always correlate directly with high secondary metabolite production. Richard's and Sabouraud's media, while excellent for biomass, may need to be tested specifically for this compound yield.

Table 2: Effect of Temperature and Water Activity (aw) on Alternaria alternata Mycotoxin Production (General trends for Alternaria toxins like AOH and TeA on tomato-based media)

| Temperature (°C) | Water Activity (aw) | Relative Toxin Production[6] |

| 15 | 0.98 | Moderate |

| 21 | 0.98 | High |

| 21 | 0.95 | Optimal |

| 35 | 0.95 | Moderate to High |

| 6 | 0.98 | Low / Negligible |

Note: The optimal conditions for this compound may differ slightly but are likely to fall within the 20-30°C and 0.95-0.98 aw range.[7]

Experimental Protocols & Workflows

A systematic approach is crucial for successfully enhancing secondary metabolite yield. The workflow below outlines the key stages from initial setup to yield optimization.

Caption: Experimental Workflow for this compound Yield Enhancement.

Protocol 1: Baseline Cultivation of Alternaria alternata

-

Media Preparation: Prepare Potato Dextrose Broth (PDB) according to the manufacturer's instructions. Dispense 50 mL into 250 mL Erlenmeyer flasks and autoclave.

-

Inoculation: Inoculate each flask with a 5 mm mycelial plug from the leading edge of a 7-day-old A. alternata culture grown on Potato Dextrose Agar (PDA).

-

Incubation: Incubate the flasks at 25°C for 14 days under static, dark conditions.

-

Harvesting: After incubation, the entire culture (mycelium and broth) is ready for extraction.

Protocol 2: Solvent Extraction of this compound

-

Homogenization: Homogenize the 50 mL culture from Protocol 1 using a blender or homogenizer.

-

First Extraction: Transfer the homogenate to a separatory funnel. Add 50 mL of ethyl acetate and shake vigorously for 2 minutes. Allow the layers to separate.

-

Collection: Collect the upper organic layer.

-

Repeat Extraction: Re-extract the remaining aqueous layer with an additional 50 mL of ethyl acetate to maximize recovery.

-

Pooling and Drying: Combine the organic extracts. Dry the extract by passing it through anhydrous sodium sulfate.

-

Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.

-

Final Step: Re-dissolve the dried crude extract in a known volume (e.g., 1 mL) of methanol or acetonitrile for HPLC analysis.

Protocol 3: Quantification by HPLC

-

Instrumentation: Use an HPLC system with a C18 column (e.g., 5 µm particle size, 4.6 x 250 mm) and a UV-Vis detector.

-

Mobile Phase:

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

-

-

Gradient Elution:

Time (min) % Solvent A % Solvent B 0 85 15 20 15 85 25 15 85 26 85 15 | 30 | 85 | 15 |

-

Parameters:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Monitor at 342 nm[17]

-

-

Quantification: Prepare a calibration curve using an this compound standard of known concentrations. Calculate the concentration in the sample extract by comparing its peak area to the calibration curve.

Signaling Pathways and Regulation